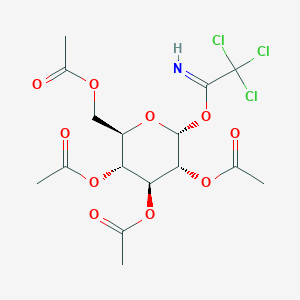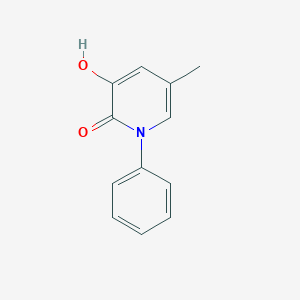
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone
Vue d'ensemble
Description
3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is a deuterated metabolite of Pirfenidone . Pirfenidone is a small-molecule compound that acts on multiple targets involved in pathological fibrogenesis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is C12H11NO2 . The InChI key is YQWKULMIIVZAOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is 201.23 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Urease Inhibition : A study by Hakimi et al. (2017) synthesized 3,4-dihydro-2-pyridone derivatives and identified 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone as a potent urease inhibitor, suggesting its potential in medical applications (Hakimi et al., 2017).
Mass Spectrometry : Wulfson et al. (1971) analyzed the mass spectra of 4-hydroxy-6-methyl-2-pyridone and its derivatives, finding that the N-phenyl group significantly affects the formation of stable ions, which is crucial for chemical analysis and material science (Wulfson et al., 1971).
Structural Stability : Mirković et al. (2014) discovered that methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have stable structures in both solid state and solution, implying applications in materials science and chemistry (Mirković et al., 2014).
Nitration Mechanism : Katritzky et al. (1970) studied the nitration of 3-hydroxypyridine and 6-hydroxy-2(1H)-pyridone, leading to new compound formations, essential for understanding chemical reactions in organic synthesis (Katritzky et al., 1970).
Extractant Properties : Tamhina et al. (1974) synthesized new 4-pyridone extractants, finding that they have varying ionization constants and pH ranges, suggesting their use in extraction processes in industrial chemistry (Tamhina et al., 1974).
Electrochemical Properties : Smits et al. (2016) synthesized 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives and confirmed their structural integrity through electrochemical oxidation, which is significant for electrochemistry and material science (Smits et al., 2016).
Anti-fibrosis Activity : Wu et al. (2012) found that N1-substituted phenylhydroquinolinone derivatives, which are structurally related, exhibit promising anti-fibrosis activity, important for pharmaceutical applications (Wu et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
3-hydroxy-5-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWKULMIIVZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475290 | |
| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone | |
CAS RN |
887406-53-3 | |
| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



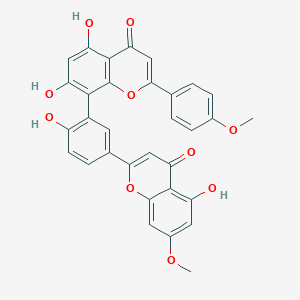
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
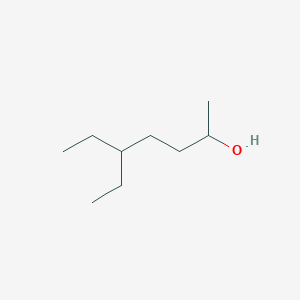

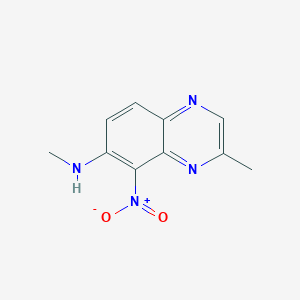
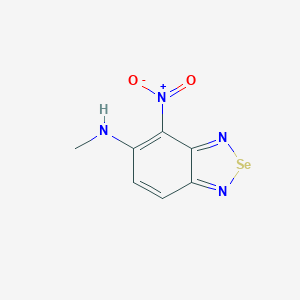

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
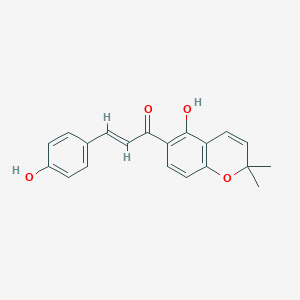

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)

